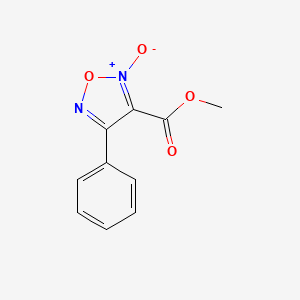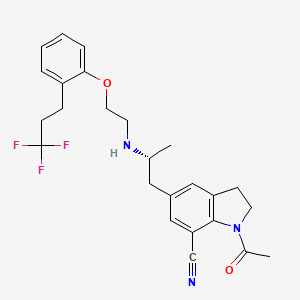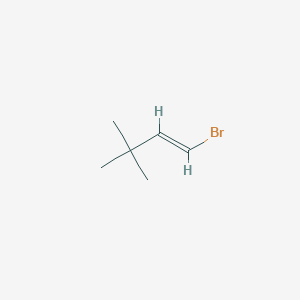
1-Bromo-3,3-dimethyl-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,3-dimethyl-1-butene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-dimethyl-1-butene can be synthesized through the addition of hydrogen bromide to 3,3-dimethyl-1-butene. This reaction typically proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where 3,3-dimethyl-1-butene is treated with hydrogen bromide under controlled conditions. The reaction is typically carried out in the presence of a solvent such as dichloromethane to facilitate the process and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, resulting in the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Hydrogen Bromide (HBr): Used in the initial synthesis of the compound.
Sodium Hydroxide (NaOH): Employed in substitution reactions to form alcohols.
Halogens (e.g., Br2, Cl2): Used in addition reactions to form dihalogenated products.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution reactions.
Dihalogenated Compounds: Formed through addition reactions with halogens.
Aplicaciones Científicas De Investigación
1-Bromo-3,3-dimethyl-1-butene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,3-dimethyl-1-butene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in the addition of hydrogen bromide, the double bond is protonated to form a carbocation, which is then attacked by the bromide ion to form the final product . This mechanism highlights the compound’s reactivity and its ability to undergo various transformations.
Comparación Con Compuestos Similares
3,3-Dimethyl-1-butene: The parent alkene from which 1-Bromo-3,3-dimethyl-1-butene is derived.
1-Bromo-3,3-dimethylbutane: A similar brominated compound but with a saturated carbon chain.
Uniqueness: this compound is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity patterns compared to its saturated analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propiedades
Fórmula molecular |
C6H11Br |
|---|---|
Peso molecular |
163.06 g/mol |
Nombre IUPAC |
(E)-1-bromo-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4+ |
Clave InChI |
OPBXPQWSUBEPEK-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(C)/C=C/Br |
SMILES canónico |
CC(C)(C)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)
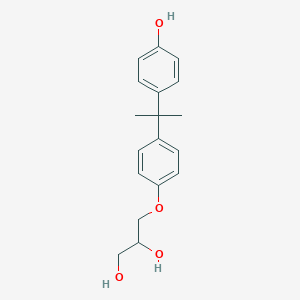
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
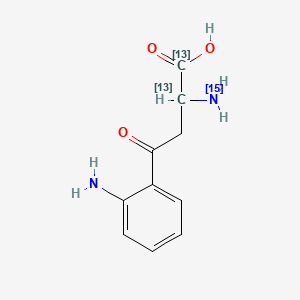
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)

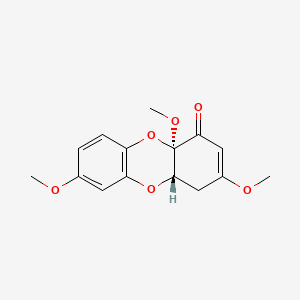
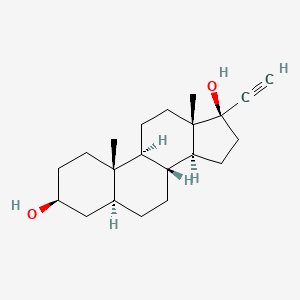
![L-[13C5]Xylose](/img/structure/B13442157.png)
